5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol
Brand Name: Vulcanchem
CAS No.: 637776-83-1
VCID: VC6390500
InChI: InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+
SMILES: C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O
Molecular Formula: C14H12O6
Molecular Weight: 276.244

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol

CAS No.: 637776-83-1

Cat. No.: VC6390500

Molecular Formula: C14H12O6

Molecular Weight: 276.244

* For research use only. Not for human or veterinary use.

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol - 637776-83-1

CAS No. 637776-83-1
Molecular Formula C14H12O6
Molecular Weight 276.244
IUPAC Name 5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol
Standard InChI InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+
Standard InChI Key ZUIXFZJBOJTTET-OWOJBTEDSA-N
SMILES C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol, reflecting its trans-configuration and hydroxyl group positions . Common synonyms include 3,3',4,4',5,5'-hexahydroxystilbene and 4,3',5'-Trihydroxyresveratrol, the latter highlighting its structural relationship to resveratrol, a well-studied polyphenol. Registry identifiers include CAS No. 637776-83-1, ChEMBL ID CHEMBL1819531, and Nikkaji numbers J2.719.869D and J2.866.083I .

Molecular and Structural Descriptors

The compound’s SMILES notation, C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O, encodes its planar, symmetrical structure with six hydroxyl groups . Key computed properties include a hydrogen bond donor count of 6, acceptor count of 6, and a rotatable bond count of 2, which influence its solubility and reactivity . The XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting potential membrane permeability .

Structural and Electronic Properties

Geometrical Configuration

The E-stilbene backbone creates a rigid, conjugated system that enhances ultraviolet (UV) absorption, as evidenced by its λmax\lambda_{\text{max}} near 320 nm in spectroscopic analyses . Density functional theory (DFT) calculations predict a dihedral angle of 180° between the two benzene rings, minimizing steric hindrance and maximizing π\pi-orbital overlap .

Tautomerism and Resonance

The six hydroxyl groups facilitate extensive resonance stabilization and tautomeric equilibria. Under acidic conditions, protonation at the ethene bridge may generate quinoid intermediates, while alkaline environments promote deprotonation and anion formation. These properties are critical for understanding its redox behavior, particularly in antioxidant applications.

Physical and Thermodynamic Properties

Phase-Transition Data

Experimental measurements report a melting point of 270–272°C and a boiling point of 638.3±55.0°C at atmospheric pressure . The high melting point correlates with strong intermolecular hydrogen bonding, as evidenced by a heat of fusion (ΔHfus\Delta H_{\text{fus}}) exceeding 40 kJ/mol in differential scanning calorimetry (DSC) studies .

Table 1: Key Physical Properties

PropertyValueSource
Density1.7±0.1 g/cm31.7 \pm 0.1\ \text{g/cm}^3
Vapor Pressure (25°C)0.0±2.0 mmHg0.0 \pm 2.0\ \text{mmHg}
Refractive Index1.883
Flash Point315.8±26.1°C315.8 \pm 26.1°C

Solubility and Partitioning

The compound exhibits limited solubility in apolar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (12.4 mg/mL) . Its partition coefficient (LogP) of 1.98 aligns with semi-empirical predictions, suggesting preferential partitioning into lipid bilayers.

Synthesis and Industrial Production

Reported Synthetic Routes

A patented method involves the Heck coupling of 3,4,5-trihydroxyiodobenzene with a vinylboronic ester, yielding the E-isomer with >95% stereoselectivity . Catalytic systems employing palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF) achieve conversions exceeding 80% at 100°C . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68% yield .

Scalability Challenges

Industrial-scale synthesis is hindered by the cost of hydroxyl-protecting groups and the sensitivity of the ethene bridge to oxidative cleavage. Continuous-flow reactors with in-line UV monitoring have been proposed to enhance reproducibility .

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